molecular formula C13H22O2S B14394643 Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate CAS No. 89745-63-1

Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate

Cat. No.: B14394643
CAS No.: 89745-63-1
M. Wt: 242.38 g/mol
InChI Key: GULXMMLHUQGGLN-UHFFFAOYSA-N
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Description

Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a sulfanyl group attached to a cyclodecene ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclodec-1-ene-1-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    Ethyl propionate: An ester with a sweet odor, used in perfumes and flavorings.

Uniqueness

Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate is unique due to the presence of the sulfanyl group attached to a cyclodecene ring. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to simpler esters.

Properties

CAS No.

89745-63-1

Molecular Formula

C13H22O2S

Molecular Weight

242.38 g/mol

IUPAC Name

ethyl 2-sulfanylcyclodecene-1-carboxylate

InChI

InChI=1S/C13H22O2S/c1-2-15-13(14)11-9-7-5-3-4-6-8-10-12(11)16/h16H,2-10H2,1H3

InChI Key

GULXMMLHUQGGLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCCCCCC1)S

Origin of Product

United States

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